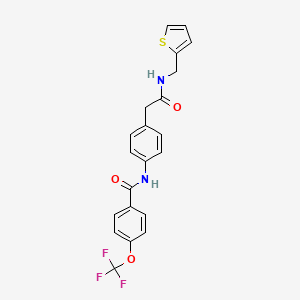

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O3S/c22-21(23,24)29-17-9-5-15(6-10-17)20(28)26-16-7-3-14(4-8-16)12-19(27)25-13-18-2-1-11-30-18/h1-11H,12-13H2,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPOMMXPOZMJDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiophene derivative: Starting with a thiophene compound, functionalization at the desired position can be achieved through halogenation or other electrophilic substitution reactions.

Amide bond formation: The thiophene derivative can then be coupled with an amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Introduction of the trifluoromethoxy group: This step might involve the use of trifluoromethoxy-containing reagents under specific conditions to ensure the selective introduction of the group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under strong oxidizing conditions.

Reduction: The carbonyl group in the amide linkage can be reduced to an amine under reducing conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

Structural Overview

The compound features several key functional groups:

- Thiophen-2-ylmethyl moiety, which is often associated with biological activity.

- Trifluoromethoxy group, known for enhancing lipophilicity and biological activity.

- Amide linkage , which is critical for biological interactions.

Anti-Cancer Activity

Research indicates that compounds with similar structures to N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide exhibit significant anti-cancer properties. For instance, studies have demonstrated that derivatives containing thiophene and trifluoromethoxy groups can induce apoptosis in cancer cell lines such as MCF (breast cancer) and U87 (glioblastoma).

In vitro assays have shown that these compounds can effectively inhibit tumor growth in animal models, suggesting their potential as chemotherapeutic agents. The mechanism of action may involve the modulation of apoptosis pathways and the inhibition of specific kinases involved in cancer cell proliferation .

Antimicrobial Properties

The presence of the thiophene ring in the compound suggests potential antimicrobial activity. Thiophene derivatives have been documented to exhibit both antibacterial and antifungal properties. Preliminary studies indicate that this compound could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Another promising application of this compound lies in its potential enzyme inhibition capabilities. Compounds with similar structures have been studied for their ability to inhibit enzymes involved in critical biological processes, such as phospholipase A2 and cyclooxygenase (COX). These enzymes are often implicated in inflammatory diseases and cancer progression.

For example, derivatives of thiophene have shown effective inhibition of COX enzymes, making them candidates for anti-inflammatory drug development . The ability to inhibit these enzymes could provide a dual therapeutic approach for treating both cancer and inflammatory conditions.

Synthesis and Derivatization

The synthesis of this compound can be approached through various synthetic routes involving condensation reactions and functional group modifications. The structural complexity allows for derivatization, which could lead to analogs with enhanced biological activities or reduced toxicity profiles.

Case Study: Anti-Cancer Efficacy

A study conducted by Ribeiro Morais et al., demonstrated that a related compound induced apoptosis in MCF cell lines with an IC50 value significantly lower than standard chemotherapeutics like Doxorubicin . This highlights the potential of thiophene-containing compounds in developing new anti-cancer therapies.

Case Study: Antimicrobial Activity

Research published in ACS Omega indicated that certain thiophene derivatives exhibited MIC values as low as 8 mg/mL against resistant bacterial strains . This underscores the relevance of exploring this compound for its antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues

A. Thiophene-Containing Benzamides

- 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (): Incorporates a thieno[2,3-d]pyrimidine ring instead of a simple thiophene. The trifluoromethyl (-CF₃) group enhances lipophilicity compared to the target compound’s -OCF₃ group. Demonstrated anti-microbial activity, suggesting thiophene derivatives may target microbial enzymes .

B. Trifluoromethoxy-Substituted Benzamides

- 4-((4-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-2-yl)amino)-3-(trifluoromethyl)benzoic acid (): Combines trifluoromethoxy and trifluoromethyl groups on a pyrimidine-benzamide scaffold. The carboxylic acid group enhances solubility but reduces membrane permeability compared to the target’s amide .

- EP 3407716B1 compound (F209) (): Features a tetrafluorobutene linker and bromo-trifluoromethyl substituents.

C. Triazole and Thiazole Derivatives

- N-(Benzo[d]thiazol-2-yl)-4-((4-(2-oxo-2-((6-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethyl)phenoxy)methyl)benzamide (): Contains dual benzothiazole rings and a triazole linker. The rigid heterocyclic system may limit conformational flexibility compared to the target’s ethyl spacer .

Substituent Effects on Physicochemical Properties

Biological Activity

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C23H24F3N3O2S

- Molecular Weight : 453.52 g/mol

- CAS Number : 1060299-10-6

The presence of the trifluoromethoxy group and thiophenyl moiety suggests potential interactions that could enhance its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit specific cancer cell lines effectively. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: In Vitro Evaluation

In a study evaluating the cytotoxicity of related compounds against breast cancer cell lines (e.g., MCF-7), results demonstrated that certain derivatives exhibited IC50 values ranging from 5 to 20 μM, indicating moderate to high efficacy .

Enzyme Inhibition

The trifluoromethoxy group is known to enhance binding affinity to various enzymes. For example, docking studies have suggested that compounds with this moiety can effectively inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes and cancer progression .

Table 1: Inhibition Potency of Related Compounds

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound A | COX-2 | 10.4 |

| Compound B | LOX-5 | 7.7 |

| This compound | COX-2 | TBD |

Antimicrobial Activity

The compound's potential antimicrobial activity is also noteworthy. Similar benzamide derivatives have shown effectiveness against various bacterial strains, suggesting that modifications in the structure could lead to enhanced antimicrobial properties.

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts at the molecular level with target proteins. The presence of halogen atoms, such as fluorine, can facilitate stronger interactions through hydrogen bonding and electrostatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.